

An In-depth Technical Guide to 3-amino-1H-pyrazol-5(4H)-one

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Compound of Interest

Compound Name: 3-amino-1H-pyrazol-5(4H)-one

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Introduction

3-amino-1H-pyrazol-5(4H)-one, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other specialized chemicals. Its unique structural features, including the presence of both amino and keto functionalities within a pyrazole ring system, make it a valuable intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its significant role in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Identity and Nomenclature

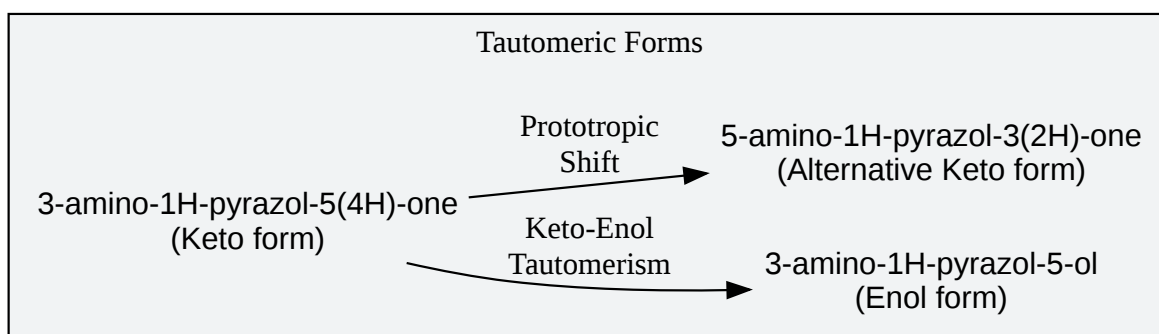
The chemical identity of **3-amino-1H-pyrazol-5(4H)-one** is defined by its CAS number and IUPAC name. It's important for researchers to be aware of the tautomeric nature of this molecule, which can lead to different but equally valid naming conventions.

CAS Number: 6126-22-3^[1]

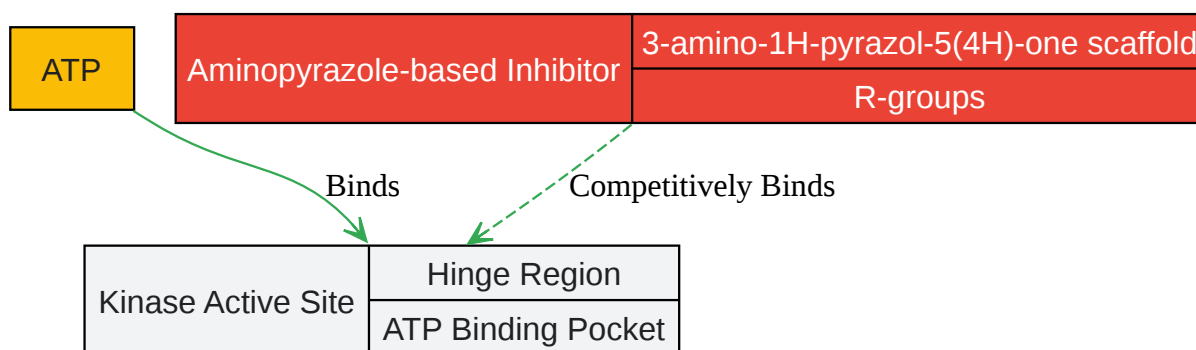
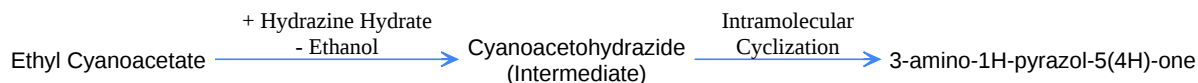
IUPAC Name: The most accepted IUPAC name is 5-amino-1,2-dihydropyrazol-3-one. However, due to keto-enol tautomerism, it is also commonly referred to as **3-amino-1H-pyrazol-5(4H)-one**. This guide will use the latter for consistency, while acknowledging the existence of its tautomers.

Tautomerism

The structure of **3-amino-1H-pyrazol-5(4H)-one** allows for the existence of several tautomeric forms. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. Understanding this tautomerism is critical for predicting its reactivity and intermolecular interactions.



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References

- 1. chemscene.com [chemscene.com]
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